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These application notes provide a comprehensive overview and detailed protocols for the

combined therapeutic use of the Jafron HA130 hemoperfusion cartridge with standard

hemodialysis (HD) or hemodiafiltration (HDF). This combination therapy, often referred to as

hemodialysis combined with hemoperfusion (HD+HP), is designed to enhance the removal of a

broad spectrum of uremic toxins, particularly middle-to-large molecular weight toxins and

protein-bound uremic toxins (PBUTs) that are not efficiently cleared by conventional dialysis

methods alone.[1][2][3][4]

The HA130 cartridge contains neutral, macroporous polystyrene-divinylbenzene resin beads

with a biocompatible coating.[5] This design facilitates the adsorption of various uremic toxins,

including β2-microglobulin (β2M), parathyroid hormone (PTH), inflammatory cytokines, and

PBUTs like indoxyl sulfate (IS) and p-cresyl sulfate (PCS). By integrating the HA130 cartridge

into the extracorporeal circuit before the dialyzer, this combined therapy offers a synergistic

approach to blood purification, aiming to improve clinical outcomes and quality of life for

patients with end-stage renal disease (ESRD).

Principle of Combined Therapy
Standard hemodialysis primarily removes small, water-soluble uremic toxins through diffusion

and convection. However, its efficacy in clearing larger molecules and protein-bound toxins is

limited. Hemoperfusion with the HA130 cartridge operates on the principle of adsorption, where

toxins in the blood bind directly to the surface of the resin beads within the cartridge.
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When combined, the patient's blood first passes through the HA130 cartridge for the removal of

larger and protein-bound toxins via adsorption. Subsequently, the blood flows through the

hemodialyzer, where small molecules, excess electrolytes, and fluid are removed through

conventional dialysis mechanisms. This sequential process enhances the overall toxin removal

spectrum.

Key Applications and Clinical Benefits
The combination of HA130 hemoperfusion with hemodialysis has been investigated for various

clinical applications in patients with ESRD, demonstrating several benefits:

Enhanced Toxin Removal: Significantly improves the clearance of middle molecules like β2M

and PTH, and PBUTs such as IS and PCS, compared to hemodialysis or hemodiafiltration

alone.

Improvement of Uremic Symptoms: Correlates with notable improvements in clinical

symptoms such as uremic pruritus and sleep disorders.

Reduction of Inflammation: Effectively lowers levels of inflammatory mediators.

Management of Complications: May aid in managing long-term dialysis complications,

including dialysis-related amyloidosis and refractory hypertension.

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of

combining HA130 with hemodialysis.

Table 1: Toxin Reduction Ratios (%) in a Single Session
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Uremic Toxin
HA130 +
Hemodialysis/Hem
odiafiltration

Hemodialysis/Hem
odiafiltration Alone

Reference

Indoxyl Sulfate (IS) 46.9 31.8

p-Cresyl Sulfate

(PCS)
44.6 31.4

Carboxymethyllysine

(CML)
64.7 39.3

β2-Microglobulin

(β2M)
Significantly Increased Baseline

Myoglobin
Increased by 12%

(with LFHD)
Baseline

LFHD: Low-Flux Hemodialysis

Table 2: Recommended Treatment Frequencies for Specific Conditions

Clinical Indication
Recommended HA130 +
HD Frequency

Reference

Severe Hyper β2-MG (>30

mg/L) / Dialysis-Related

Amyloidosis

1-3 times per week

Uremic Pruritus Once a week

Severe Uremia-Related Sleep

Disorders (PSQI ≥10)

Once a week or once every

two weeks

Restless Legs Syndrome Once a week

Long-term dialysis patients

with complications

Intensive: 4 times/month;

Maintenance: 1-2 times/month

PSQI: Pittsburgh Sleep Quality Index
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Experimental and Clinical Protocols
Materials

Standard hemodialysis machine and consumables

Jafron HA130 disposable hemoperfusion cartridge

Appropriate hemodialyzer (e.g., low-flux or high-flux)

Heparin (e.g., 12,500 U)

Sterile 5 mL syringe

Extracorporeal blood circuit tubing

Pre-Treatment Preparation of HA130 Cartridge
This priming procedure should be performed according to the manufacturer's instructions and

established clinical guidelines.

Heparinization: Unscrew one cap of the HA130 cartridge. Using a 5 mL syringe without a

needle, inject 12,500 U of heparin into the cartridge.

Mixing: Recap the cartridge. Gently shake and rotate it 180° ten times to ensure the heparin

is fully mixed with the adsorbent resin.

Incubation: Let the cartridge rest statically for 20-30 minutes.

Extracorporeal Circuit Setup
The HA130 cartridge is integrated into the extracorporeal circuit in series, positioned before the

hemodialyzer.
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Diagram 1: Extracorporeal circuit for combined HA130 and hemodialysis.

Treatment Protocol
Priming the Circuit: Prime the entire extracorporeal circuit, including the HA130 cartridge and

the hemodialyzer, with sterile saline as per standard hemodialysis procedures.

Patient Connection: Connect the patient to the circuit via their vascular access.

Initiation of Treatment: Start the blood pump. The treatment parameters can be set as

follows, based on published studies, but should be individualized to the patient's clinical

condition.

Phase 1 (Hemoperfusion + Hemodialysis):

Duration: The first 2 hours of the total treatment time.

Blood Flow Rate (Qb): Maintain between 200-250 mL/min.

Phase 2 (Hemodialysis alone):

Duration: The remaining 2 hours of the treatment session.

Procedure: After the initial 2 hours, the HA130 cartridge may be bypassed or removed

from the circuit, and standard hemodialysis continues.

Blood Flow Rate (Qb): Can be increased to 200-300 mL/min.

Dialysate Flow Rate (Qd): A dialysate flow rate of 500-700 mL/min is typically used.
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Anticoagulation: Systemic anticoagulation with heparin is maintained throughout the session

as per standard hemodialysis protocols.

Monitoring: Monitor the patient's vital signs and the pressures within the extracorporeal

circuit throughout the treatment.

Termination of Treatment: At the end of the session, disconnect the patient and follow

standard procedures for post-dialysis care.

Logical Workflow and Toxin Removal Mechanism
The following diagrams illustrate the logical workflow of the combined therapy and the

mechanism of toxin removal.
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Diagram 2: Step-by-step experimental workflow for the combined therapy.
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Diagram 3: Mechanism of enhanced uremic toxin removal.

Conclusion
The combination of HA130 hemoperfusion with hemodialysis represents a significant

advancement in extracorporeal blood purification. By leveraging the distinct mechanisms of

adsorption and dialysis, this therapy provides a more comprehensive removal of uremic toxins

than is achievable with conventional methods alone. The protocols outlined in these notes are

based on current clinical evidence and are intended to guide researchers and clinicians in the

application of this promising therapeutic strategy for improving the health and quality of life of

patients with end-stage renal disease. Individual patient needs and institutional protocols

should always be taken into consideration when implementing this therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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